molecular formula C14H10F2N2O2 B12168502 2-fluoro-N'-(3-fluorobenzoyl)benzohydrazide

2-fluoro-N'-(3-fluorobenzoyl)benzohydrazide

Cat. No.: B12168502
M. Wt: 276.24 g/mol
InChI Key: HWAGCHYGCUVMIO-UHFFFAOYSA-N
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Description

2-fluoro-N’-(3-fluorobenzoyl)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of two fluorine atoms attached to benzene rings and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N’-(3-fluorobenzoyl)benzohydrazide typically involves the reaction of 3-fluorobenzoyl chloride with 2-fluorobenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of 2-fluoro-N’-(3-fluorobenzoyl)benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N’-(3-fluorobenzoyl)benzohydrazide undergoes various chemical reactions, including:

    Nucleophilic substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic substitution: Substituted hydrazides or amides.

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amines or other reduced derivatives.

Scientific Research Applications

2-fluoro-N’-(3-fluorobenzoyl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N’-(3-fluorobenzoyl)benzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity and specificity by participating in halogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-N’-(4-fluorobenzoyl)benzohydrazide: Similar in structure but with a hydroxyl group instead of a fluorine atom.

    N’-(2-fluorobenzoyl)benzohydrazide: Lacks the second fluorine atom on the benzene ring.

    3-fluoro-N’-(3-methoxybenzoyl)benzohydrazide: Contains a methoxy group instead of a second fluorine atom.

Uniqueness

2-fluoro-N’-(3-fluorobenzoyl)benzohydrazide is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H10F2N2O2

Molecular Weight

276.24 g/mol

IUPAC Name

2-fluoro-N'-(3-fluorobenzoyl)benzohydrazide

InChI

InChI=1S/C14H10F2N2O2/c15-10-5-3-4-9(8-10)13(19)17-18-14(20)11-6-1-2-7-12(11)16/h1-8H,(H,17,19)(H,18,20)

InChI Key

HWAGCHYGCUVMIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)F)F

Origin of Product

United States

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